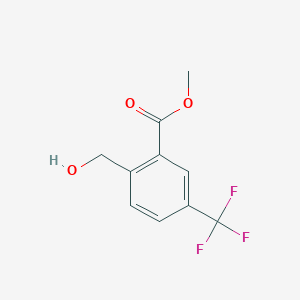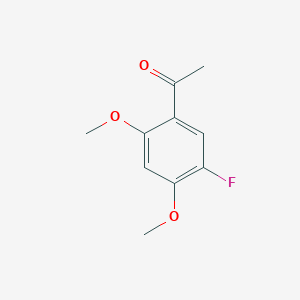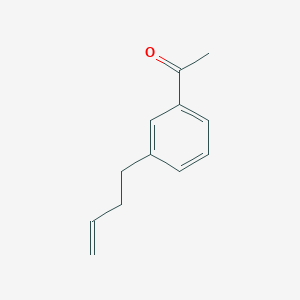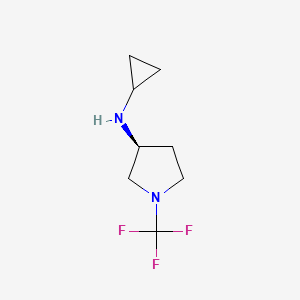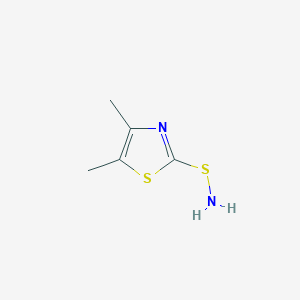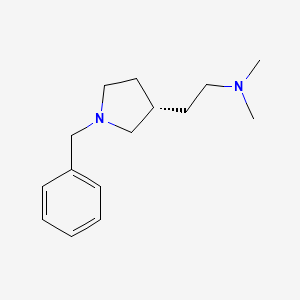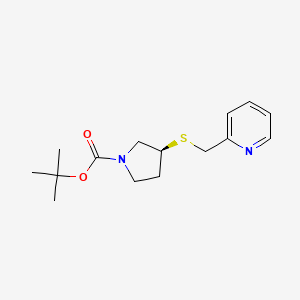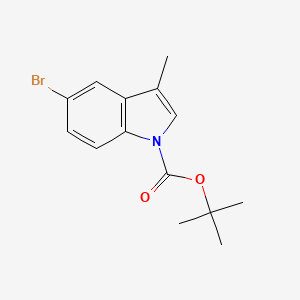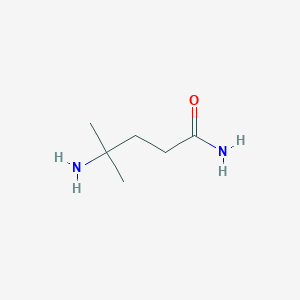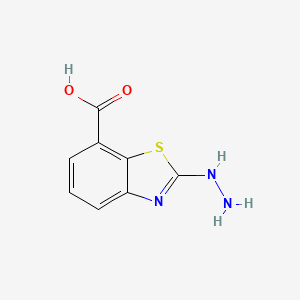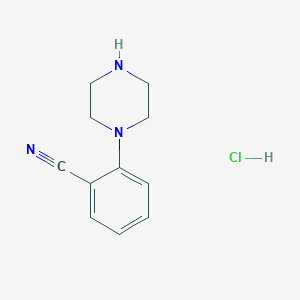
2-(Piperazin-1-yl)benzonitrile hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Piperazin-1-yl)benzonitrile hydrochloride is a chemical compound with the molecular formula C11H14ClN3 It is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Piperazin-1-yl)benzonitrile hydrochloride typically involves the reaction of piperazine with benzonitrile under specific conditions. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts. The reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines, which can then be deprotected to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound often involve multi-step synthesis processes that are designed to maximize yield and purity while minimizing the use of hazardous reagents. For example, a preparation method using ®-1-BOC-3-hydroxymethyl piperazine as a starting material involves four-step reactions including PMBCl protection, esCl activation, TMSCN cyanation, and ACE-Cl removal .
化学反応の分析
Types of Reactions
2-(Piperazin-1-yl)benzonitrile hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like sodium periodate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted piperazine derivatives.
科学的研究の応用
2-(Piperazin-1-yl)benzonitrile hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: The compound is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-(Piperazin-1-yl)benzonitrile hydrochloride involves its interaction with specific molecular targets and pathways. For example, derivatives of this compound have been shown to act as dopamine and serotonin antagonists, making them useful in the treatment of psychiatric disorders . Additionally, some derivatives exhibit antiviral activity by inhibiting the entry of viruses into host cells .
類似化合物との比較
Similar Compounds
2-(Piperazin-1-ylthio)benzonitrile: This compound has a similar structure but contains a sulfur atom in place of the nitrogen atom in the piperazine ring.
3-(Piperazin-1-yl)-1,2-benzothiazole: This compound is a hybrid consisting of isothiazole and piperazine moieties and is used as an antipsychotic drug.
Uniqueness
2-(Piperazin-1-yl)benzonitrile hydrochloride is unique due to its specific chemical structure, which allows it to interact with a variety of molecular targets
特性
分子式 |
C11H14ClN3 |
|---|---|
分子量 |
223.70 g/mol |
IUPAC名 |
2-piperazin-1-ylbenzonitrile;hydrochloride |
InChI |
InChI=1S/C11H13N3.ClH/c12-9-10-3-1-2-4-11(10)14-7-5-13-6-8-14;/h1-4,13H,5-8H2;1H |
InChIキー |
SUARGSDVIKXJKG-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCN1)C2=CC=CC=C2C#N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Amino-1-(8-(mercaptomethyl)-2-azaspiro[4.5]decan-2-yl)ethanone](/img/structure/B13968661.png)


